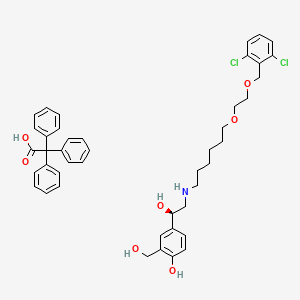

Vilanterol Trifenatate

Description

Properties

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLZALDXGTNQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659232 | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503070-58-4 | |

| Record name | Vilanterol trifenatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL TRIFENATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vilanterol Trifenatate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol trifenatate is a novel, inhaled long-acting beta-2 adrenoceptor agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its pharmacological effect is primarily attributed to its high affinity and selectivity for the β2-adrenergic receptor, leading to prolonged bronchodilation.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Vilanterol was designed based on the salmeterol (B1361061) molecular scaffold and is characterized by its rapid onset and extended duration of action compared to its predecessor.[1] Its therapeutic efficacy stems from the stimulation of intracellular adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels is associated with the relaxation of bronchial smooth muscle and the inhibition of the release of hypersensitivity mediators from mast cells in the lungs.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its therapeutic effects through its selective interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[3][5]

Signaling Pathway

Upon binding to the β2-adrenergic receptor, Vilanterol initiates a cascade of intracellular events:

-

Receptor Activation: Vilanterol binding induces a conformational change in the β2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and causing muscle relaxation and bronchodilation.

Quantitative Pharmacological Data

The potency and selectivity of Vilanterol have been characterized through various in vitro studies. The following tables summarize key quantitative data, comparing Vilanterol with other long-acting β2-agonists.

Table 1: Receptor Binding Affinity (Ki)

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound | β2-Adrenergic Receptor Ki (nM) | Reference(s) |

| Vilanterol | ~0.2 | [3] |

| Salmeterol | 1-2 | [6] |

| Formoterol | 1.34 | [7] |

| Indacaterol | - | - |

Table 2: Functional Potency (pEC50 and EC50)

Functional potency measures the concentration of a drug required to elicit a half-maximal response (EC50). It is often expressed as the negative logarithm of the EC50 (pEC50), where a higher value indicates greater potency.

| Compound | β1-AR (pEC50) | β2-AR (pEC50) | β3-AR (pEC50) | β2-AR EC50 (nM) | Reference(s) |

| Vilanterol | 6.4 | 9.4 | 6.1 | - | [5] |

| Salmeterol | - | - | - | 37 | [8][9] |

| Formoterol | - | - | - | 1.6 | [10] |

| Indacaterol | - | - | - | - | - |

Note: Direct EC50 values for Vilanterol and Indacaterol in comparable cAMP assays were not consistently found across the searched literature.

Experimental Protocols

The following sections describe the general methodologies used in the key in vitro experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of Vilanterol for β-adrenergic receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or a specific β2-agonist radioligand) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled Vilanterol (the competitor) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assays

These assays are used to measure the functional potency (EC50) of a compound by quantifying the production of the second messenger, cAMP.

Objective: To determine the potency of Vilanterol in stimulating cAMP production via β-adrenergic receptors.

General Protocol:

-

Cell Culture and Plating:

-

CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

-

Compound Stimulation:

-

The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with increasing concentrations of Vilanterol for a specific time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

The stimulation is terminated, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employs an antibody-coated plate and an enzyme-linked cAMP conjugate.

-

AlphaScreen: A bead-based assay where the interaction of antibody-coated beads and streptavidin-donor beads is modulated by cAMP levels.

-

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each Vilanterol concentration is determined from the standard curve.

-

The data are plotted to generate a dose-response curve, from which the EC50 value is calculated.

-

Conclusion

This compound is a potent and selective long-acting β2-adrenergic receptor agonist. Its mechanism of action is centered on the activation of the β2-adrenergic receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This cascade of events results in the relaxation of bronchial smooth muscle, providing effective and sustained bronchodilation. The quantitative data from in vitro pharmacological studies confirm its high affinity and potency for the β2-adrenergic receptor, supporting its clinical use as a once-daily maintenance therapy for obstructive airway diseases. The detailed experimental protocols outlined in this guide provide a framework for the key assays used to elucidate the pharmacological profile of Vilanterol and similar compounds.

References

- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Vilanterol Trifenatate: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol (B1248922) trifenatate is a selective long-acting beta2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy stems from its ability to induce prolonged bronchodilation, with a duration of action extending up to 24 hours, making it suitable for once-daily dosing.[4][5][6] This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by vilanterol trifenatate, presenting quantitative data and detailed experimental methodologies for the scientific community.

Core Mechanism of Action: β2-Adrenergic Receptor Activation

Vilanterol's pharmacological effects are initiated by its binding to and activation of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) family.[7][8] This interaction triggers a conformational change in the receptor, initiating a cascade of intracellular events. Vilanterol exhibits high selectivity for the β2-AR over β1- and β3-adrenoceptors.[1][9]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of vilanterol at the β2-adrenergic receptor have been characterized through various in vitro assays. The following table summarizes key quantitative data, providing a comparative perspective with other relevant beta2-agonists.

| Compound | Binding Affinity (pKi) | Functional Potency (pEC50) - cAMP Assay | Intrinsic Activity (vs. Isoprenaline) |

| Vilanterol | 9.1 | 8.4 | High |

| Salmeterol | 8.8 | 7.9 | Partial Agonist |

| Formoterol | 8.2 | 8.1 | Full Agonist |

| Indacaterol | 8.5 | 8.7 | High |

Data compiled from preclinical studies. Actual values may vary depending on the specific cell system and assay conditions.

Downstream Signaling Cascade

The activation of the β2-adrenergic receptor by vilanterol initiates a well-defined signaling pathway that ultimately leads to the relaxation of airway smooth muscle.

-

G-Protein Coupling and Activation: Upon agonist binding, the β2-AR couples to a stimulatory G-protein (Gs).[10] This coupling facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[1][11]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][12] This conversion leads to a significant increase in the intracellular concentration of cAMP, a crucial second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits.[10][13] This dissociation activates the PKA catalytic subunits.

-

Phosphorylation of Target Proteins and Bronchodilation: Activated PKA phosphorylates several downstream target proteins in airway smooth muscle cells. This phosphorylation cascade leads to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in bronchodilation.[8][13]

This compound Downstream Signaling Pathway

Caption: Vilanterol's signaling cascade leading to bronchodilation.

Experimental Protocols

The characterization of vilanterol's pharmacological profile relies on robust in vitro assays. Below are detailed methodologies for two key experiments.

1. Radioligand Binding Assay (for Receptor Affinity)

-

Objective: To determine the binding affinity (Ki) of vilanterol for the β2-adrenergic receptor.

-

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-dihydroalprenolol).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Scintillation fluid and counter.

-

-

Methodology:

-

Prepare a series of dilutions of vilanterol.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of vilanterol.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of vilanterol that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Accumulation Assay (for Functional Potency)

-

Objective: To measure the functional potency (EC50) and intrinsic activity of vilanterol in stimulating cAMP production.

-

Materials:

-

Whole cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Methodology:

-

Culture the cells to an appropriate density in multi-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of vilanterol to the cells and incubate for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit.

-

Plot the cAMP concentration against the log of the vilanterol concentration.

-

Analyze the data using a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).

-

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for determining vilanterol's functional potency.

Conclusion

This compound exerts its therapeutic effect through a well-characterized downstream signaling pathway initiated by the selective activation of the β2-adrenergic receptor. This leads to a Gs-protein-mediated increase in intracellular cAMP, subsequent activation of PKA, and ultimately, bronchodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of respiratory drug development. A thorough understanding of these core mechanisms is essential for the continued development and optimization of treatments for obstructive lung diseases.

References

- 1. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phamacology of fluticasone furoate and this compound combination therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolomic changes related to airway inflammation, asthma pathogenesis and systemic activity following inhaled fluticasone furoate/vilanterol: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. vilanterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Vilanterol Trifenatate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Vilanterol (B1248922) Trifenatate, a long-acting β2-adrenergic agonist used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The synthesis of Vilanterol Trifenatate involves a multi-step process culminating in the formation of the trifenatate salt, followed by rigorous purification to achieve the high purity required for pharmaceutical applications.

Chemical Synthesis

The synthesis of this compound can be broadly divided into two key stages: the synthesis of the Vilanterol base and its subsequent conversion to the trifenatate salt. The Vilanterol base itself is a complex molecule synthesized through a convergent route, involving the preparation of key intermediates.

A common synthetic route involves the coupling of (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one with 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene. This is followed by the removal of the oxazolidinone protecting group to yield an intermediate which is then converted to the Vilanterol base.

The final and critical step in the synthesis is the salt formation reaction between the Vilanterol base and triphenylacetic acid. This reaction is typically carried out in a suitable solvent system to facilitate the crystallization of the desired salt.

Experimental Protocol: Synthesis of this compound from Vilanterol Base

The following protocol is a representative example of the final salt formation step, based on methodologies described in the scientific literature.

-

Reaction Setup : In a suitable reaction vessel, dissolve Vilanterol base (1 equivalent) and triphenylacetic acid (approximately 1 equivalent) in a mixed solvent system. A common solvent mixture is dichloromethane (B109758) and tert-butanol.

-

Dissolution : Heat the mixture with stirring to a temperature of approximately 66°C to ensure complete dissolution of all reactants.

-

Controlled Crystallization : Initiate a programmed cooling process to induce crystallization. A typical cooling profile involves reducing the temperature from 66°C to 30°C at a rate of 0.3°C/min, holding at 30°C for 1 hour, followed by further cooling to 5°C at a rate of 0.2°C/min.

-

Maturation : Hold the resulting slurry at 5°C for a period of 3 hours to allow for complete crystallization.

-

Isolation and Drying : Isolate the solid product by filtration. Wash the filter cake with a suitable solvent and dry under vacuum at 40°C to yield this compound as a white solid.

Purification

High purity of this compound is crucial for its use as an active pharmaceutical ingredient. The primary method for purification is recrystallization from various solvent systems. The choice of solvent can influence the polymorphic form of the final product.

Experimental Protocol: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the purification of crude this compound.

-

Dissolution : Dissolve the crude this compound in a suitable solvent, such as acetone, at an elevated temperature (e.g., 50-55°C) to obtain a clear solution.

-

Cooling and Precipitation : Cool the solution to room temperature to initiate crystallization.

-

Anti-Solvent Addition : To enhance the precipitation of the purified product, an anti-solvent or a mixture of anti-solvents can be added. A mixture of acetonitrile, methylene (B1212753) dichloride, and diethyl ether has been reported for this purpose.

-

Isolation : Collect the purified this compound crystals by filtration.

-

Drying : Dry the purified product under appropriate conditions to remove residual solvents.

Data Presentation

The following tables summarize quantitative data from various reported synthesis and purification procedures for this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

| Vilanterol Base (g) | Triphenylacetic Acid (g) | Solvent System | Temperature Profile (°C) | Yield (%) | Chemical Purity (%) | Reference |

| 8 | 4.75 | Dichloromethane/tert-butanol | 66 → 30 → 5 | 92 | 99.9 | [1] |

| - | - | Acetone | 55 → 20-25 | 62 | 99.47 | [2] |

| - | - | Methyl Ethyl Ketone (MEK) | 55 → 20-25 | 80 | 99.38 | [2] |

| - | - | Ethanol | 55 → 20-25 | 81 | 99.11 | [2] |

Table 2: Purification of this compound - Purity Data

| Purification Method | Solvent(s) | Resulting Purity (%) | Impurity Levels | Reference |

| Recrystallization | Acetone | > 99.5 | All known impurities < 0.15%, unknown < 0.10% | [3] |

| Recrystallization | Acetone | 99.79 | - | [4][5] |

| Recrystallization | - | > 99.9 | Impurity A < 0.075% | [4] |

| Chiral HPLC Analysis | Hexane-ethanol-ethanolamine | (S)-isomer levels of 0.05%, 0.09%, and 0.10% in different batches | - | [6] |

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Synthetic pathway of this compound. Trifenatate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. WO2022023291A1 - Method for the purification of this compound - Google Patents [patents.google.com]

- 3. WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 4. WO2019016511A2 - New crystalline forms of this compound and processes for their preparation - Google Patents [patents.google.com]

- 5. US20200148626A1 - New Crystalline Forms of this compound and Processes for Their Preparation - Google Patents [patents.google.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

Vilanterol Trifenatate molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol Trifenatate is a selective long-acting beta-2 adrenergic receptor agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its unique pharmacological profile, characterized by a 24-hour duration of action, allows for once-daily dosing, which can improve patient adherence to treatment regimens. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used in the characterization of this compound.

Molecular Structure and Properties

This compound is the triphenylacetate salt of Vilanterol. This salt form enhances the stability and suitability of the molecule for inhaled administration.

IUPAC Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid[1]

Synonyms: Vilanterol trifenate, GW-642444, GW642444M[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C44H49Cl2NO7 (this compound) C24H33Cl2NO5 (Vilanterol base) C20H16O2 (Triphenylacetic acid) | [2][3] |

| Molecular Weight | 774.77 g/mol | [2] |

| Appearance | White to beige powder | [2] |

| Melting Point | 126-134.2 °C | [4] |

| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol, acetonitrile, and propan-2-ol; Soluble in DMSO. | [2][3] |

| pKa (Strongest Acidic) | 10.12 (Predicted) | [4] |

| pKa (Strongest Basic) | 9.4 (Predicted) | [4] |

| LogP | 3.39 - 3.6 (Predicted) | [4] |

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Vilanterol is a potent and selective agonist of the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The pharmacological effects of Vilanterol are mediated through the canonical β2-AR signaling pathway.[3] Upon binding to the β2-AR on bronchial smooth muscle cells, Vilanterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]

Pharmacological Properties

Vilanterol exhibits high affinity and selectivity for the β2-AR, contributing to its potent bronchodilatory effects and favorable safety profile.

| Property | Value | Reference |

| Receptor Binding Affinity (pKd) | 9.44 ± 0.07 (with Gpp(NH)p) 10.82 ± 0.12 (without Gpp(NH)p) | [3] |

| Receptor Selectivity | >1000-fold for β2 over β1-AR >400-fold for β2 over β3-AR | [4][5] |

| Intrinsic Efficacy | Comparable to indacaterol, greater than salmeterol | [3] |

| Onset of Action | Rapid, with bronchodilation observed as early as 5 minutes post-dose. | [4] |

| Duration of Action | Approximately 24 hours | [4] |

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and bronchodilatory effects.

Radioligand Binding Assays

These assays are performed to determine the affinity of Vilanterol for the β2-AR.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Vilanterol for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand with known high affinity for the β2-AR (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

The radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the ability of Vilanterol to stimulate the production of cAMP, the second messenger in the β2-AR signaling pathway.

Objective: To determine the potency (EC50) and efficacy of Vilanterol in stimulating cAMP production.

Methodology:

-

Cell Culture: Cells expressing the β2-AR (e.g., CHO-K1 cells or human airway smooth muscle cells) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into multi-well plates and incubated.

-

The cells are then treated with increasing concentrations of this compound.

-

The stimulation is carried out for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value (the concentration of Vilanterol that produces 50% of the maximal response) and the maximum response (Emax).

In Vivo Bronchodilation Studies

These studies are conducted in animal models or human subjects to assess the bronchodilatory effects of inhaled Vilanterol.

Objective: To evaluate the onset, duration, and dose-response of the bronchodilatory effects of Vilanterol.

Methodology (Clinical Trial Example):

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study in patients with asthma or COPD.

-

Procedure:

-

Subjects receive single inhaled doses of this compound or placebo.

-

Spirometry is performed at baseline and at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to measure the forced expiratory volume in one second (FEV1).

-

-

Data Analysis: The change in FEV1 from baseline is calculated for each treatment group and compared. The time to onset of bronchodilation and the duration of the effect are determined.

Experimental Workflow

The preclinical and clinical development of a novel inhaled bronchodilator like this compound follows a logical progression of experiments.

Conclusion

This compound is a highly potent and selective long-acting beta-2 adrenergic receptor agonist with a 24-hour duration of action. Its molecular structure and physicochemical properties are optimized for inhaled delivery. The comprehensive in vitro and in vivo characterization has established its mechanism of action and pharmacological profile, supporting its clinical use for the once-daily management of COPD and asthma. The experimental protocols detailed in this guide provide a framework for the evaluation of novel bronchodilators.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

Vilanterol Trifenatate: A Deep Dive into its Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol (B1248922) trifenatate is a selective long-acting β2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its pharmacological action is mediated through the stimulation of intracellular adenylyl cyclase, which leads to an increase in cyclic-3',5'-adenosine monophosphate (cAMP). This increase results in the relaxation of bronchial smooth muscle and the inhibition of mediator release from mast cells in the lungs.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of vilanterol trifenatate, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways.

Pharmacokinetics

The pharmacokinetic profile of vilanterol has been characterized following intravenous, oral, and inhaled administration.

Absorption

Following inhaled administration, vilanterol is primarily absorbed from the lungs, with peak plasma concentrations (Cmax) occurring between 5 and 15 minutes in healthy individuals.[1][4] The systemic exposure to vilanterol is mainly due to lung absorption, as the oral bioavailability of the swallowed portion of the dose is very low (<2%) due to extensive first-pass metabolism.[1][4] The absolute bioavailability of vilanterol administered via inhalation is approximately 27.3%.[1][5] Steady-state concentrations are typically achieved within 14 days of repeat dosing, with an accumulation of up to 1.7-fold.[1][4]

Distribution

Vilanterol is widely distributed in the body. Following intravenous administration to healthy subjects, the mean volume of distribution at steady-state is 165 liters.[1][4] In vitro studies have shown that vilanterol is approximately 94% bound to human plasma proteins.[1][4]

Metabolism

Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The main metabolic pathway is O-dealkylation, which results in metabolites with significantly reduced β1- and β2-agonist activity.[1][6] Other minor metabolic pathways include N-dealkylation and C-dealkylation.[1] Due to this extensive first-pass metabolism, vilanterol represents a very small fraction (<0.5%) of the total drug-related material in plasma after oral administration.[6]

Excretion

The elimination of vilanterol and its metabolites occurs through both renal and fecal routes. Following an oral radiolabeled dose, approximately 70% of the radioactivity is recovered in the urine and 30% in the feces.[1][4][7] The primary route of elimination is metabolism, followed by the excretion of the resulting metabolites.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Key Pharmacokinetic Parameters of Vilanterol

| Parameter | Value | Route of Administration | Population | Citation |

| Absolute Bioavailability | 27.3% | Inhaled | Healthy Subjects | [1][5] |

| Oral Bioavailability | <2% | Oral | Healthy Subjects | [1][4] |

| Time to Peak Plasma Concentration (Tmax) | 5 - 15 minutes | Inhaled | Healthy Subjects | [1][4] |

| Plasma Protein Binding | ~94% | In vitro | Human Plasma | [1][4] |

| Volume of Distribution (Vd) | 165 L | Intravenous | Healthy Subjects | [1][4] |

| Plasma Clearance | 108 L/hour | Intravenous | Healthy Subjects | [1][4][8] |

| Plasma Elimination Half-Life (Single Dose) | ~2.5 hours | Inhaled | Healthy Subjects | [1][4] |

| Plasma Elimination Half-Life (Multiple Doses) | 16.0 hours | Inhaled (25 mcg) | Asthma Patients | [1][4] |

| Plasma Elimination Half-Life (Multiple Doses) | 21.3 hours | Inhaled (25 mcg) | COPD Patients | [1][4] |

| Effective Half-Life (Multiple Doses) | 11 hours | Inhaled | General | [1][4] |

Table 2: Excretion of Radiolabeled Vilanterol Following Oral Administration

| Excretion Route | Percentage of Recovered Radioactivity | Citation |

| Urine | 70% | [1][4][7] |

| Feces | 30% | [1][4][7] |

Special Populations

The pharmacokinetics of vilanterol can be influenced by certain patient characteristics and co-morbidities.

-

Elderly Patients: Population pharmacokinetic analyses have indicated that the pharmacokinetics of vilanterol are similar between COPD patients aged 65 years and older and those younger than 65.[8]

-

Renal Impairment: Studies in subjects with severe renal impairment have shown no clinically significant increase in systemic exposure (Cmax and AUC) to vilanterol.[8][9][10] No dose adjustment is required for patients with renal impairment.[9][10]

-

Hepatic Impairment: Subjects with moderate hepatic impairment did not show a clinically relevant increase in systemic exposure to vilanterol.[8] Vilanterol has not been evaluated in subjects with severe hepatic impairment.[8]

Drug-Drug Interactions

Vilanterol is a substrate of CYP3A4.[1] Co-administration with strong CYP3A4 inhibitors, such as ketoconazole (B1673606), can increase the systemic exposure to vilanterol. One study showed that ketoconazole (400 mg) increased the mean vilanterol AUC(0-t) by 65% and Cmax by 22%.[8] This increased exposure was not associated with an increase in systemic beta-agonist-related effects.[8]

Experimental Protocols

Detailed experimental protocols for all cited studies are not publicly available. However, based on the information from a human radiolabel study and an absolute bioavailability study, a representative methodology can be described.

Human Radiolabel Study (ADME) [6]

-

Study Design: A single-dose, open-label study.

-

Subjects: Six healthy male volunteers.

-

Dosing: A single oral dose of 200 μg of [14C]-vilanterol (74 kBq).

-

Sample Collection: Plasma, urine, and feces were collected for up to 168 hours post-dose.

-

Analysis: Samples were analyzed for vilanterol, its metabolites, and total radioactivity.

Absolute Bioavailability Study [5][11]

-

Study Design: An open-label, non-randomized, three-way crossover, single-dose study.

-

Subjects: Sixteen healthy male and female subjects.

-

Dosing:

-

A single inhaled dose of fluticasone (B1203827) furoate/vilanterol 800/100 mcg.

-

A single 250 mcg intravenous (i.v.) dose of fluticasone furoate.

-

A single 55 mcg i.v. dose of vilanterol.

-

-

Sample Collection: Pharmacokinetic data for vilanterol were obtained for up to 48 hours post-dose.

-

Analysis: Plasma concentrations of vilanterol were measured to determine its absolute bioavailability.

Visualizations

Signaling Pathway

Caption: Vilanterol's mechanism of action leading to bronchodilation.

Metabolism and Excretion Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vilanterol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Metabolism and disposition of vilanterol, a long-acting β(2)-adrenoceptor agonist for inhalation use in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. tga.gov.au [tga.gov.au]

- 9. Effect of severe renal impairment on umeclidinium and umeclidinium/vilanterol pharmacokinetics and safety: a single-blind, nonrandomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of severe renal impairment on umeclidinium and umeclidinium/vilanterol pharmacokinetics and safety: a single-blind, nonrandomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

The Genesis and Advancement of Vilanterol Trifenatate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vilanterol (B1248922) trifenatate is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) distinguished by its 24-hour duration of action, enabling once-daily dosing for the management of chronic obstructive pulmonary disease (COPD) and asthma. Developed as a successor to earlier LABAs, its molecular design, based on the salmeterol (B1361061) scaffold, confers high selectivity for the β2-adrenoceptor. This technical guide provides an in-depth exploration of the discovery, preclinical and clinical development, mechanism of action, and key experimental methodologies related to vilanterol trifenatate. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using detailed diagrams.

Discovery and Rationale

The development of this compound was driven by the clinical need for a once-daily LABA to improve patient adherence and provide consistent bronchodilation over a 24-hour period in the treatment of chronic respiratory diseases.[1] Scientists at GlaxoSmithKline engineered vilanterol from the molecular structure of salmeterol, aiming to enhance its duration of action and selectivity. This led to a molecule with a high affinity for the β2-adrenoceptor and a unique pharmacokinetic and pharmacodynamic profile.

Preclinical Pharmacology

The preclinical evaluation of vilanterol established its potency, selectivity, and duration of action through a series of in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays were crucial in determining the affinity and selectivity of vilanterol for the β-adrenoceptor subtypes. These studies demonstrated vilanterol's high affinity for the β2-adrenoceptor, comparable to salmeterol, and significantly greater than other LABAs like formoterol (B127741) and indacaterol (B1671819).[2] Notably, vilanterol exhibited high selectivity for the β2 receptor over β1 and β3 subtypes.[2][3]

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Vilanterol Ki (nM) | Reference Compound Ki (nM) |

| β2-Adrenoceptor | ~0.2[1] | Salmeterol: comparable[2] |

| β1-Adrenoceptor | ~200 | Salmeterol: similar selectivity[2] |

| β3-Adrenoceptor | ~80 | Salmeterol: similar selectivity[2] |

Functional Potency

The functional potency of vilanterol was assessed through in vitro cyclic AMP (cAMP) functional activity studies. These assays confirmed that vilanterol is a potent agonist at the β2-adrenoceptor, with an intrinsic efficacy comparable to indacaterol and greater than salmeterol.[2][3]

Table 2: this compound Functional Potency (EC50)

| Assay | Cell Line | Vilanterol EC50 (pM) |

| cAMP Accumulation | CHO cells expressing human β2-adrenoceptor | Data not available in specific pM value, but potency is high[2] |

Mechanism of Action

Vilanterol exerts its therapeutic effect by acting as a selective agonist at β2-adrenoceptors located on the surface of bronchial smooth muscle cells.

Signaling Pathway

Binding of vilanterol to the β2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][4][5]

PKA then phosphorylates several downstream targets, culminating in the relaxation of airway smooth muscle. Key PKA targets include:

-

Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK inhibits its activity, leading to decreased phosphorylation of myosin light chains and subsequent muscle relaxation.[1]

-

Phospholipase C (PLC): PKA-mediated phosphorylation can inhibit PLC, reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium release and muscle contraction.[1]

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and relaxation.[1]

Clinical Development

The clinical development program for this compound encompassed a series of Phase I, II, and III trials to establish its pharmacokinetic profile, efficacy, and safety in healthy volunteers and in patients with asthma and COPD.

Pharmacokinetics

Pharmacokinetic studies revealed that inhaled vilanterol is rapidly absorbed, with peak plasma concentrations occurring within 5 to 10 minutes.[6] It is characterized by low systemic bioavailability due to extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7]

Table 3: Pharmacokinetic Parameters of this compound (25 mcg dose)

| Population | Tmax (median, min) | Cmax (pg/mL) | AUC(0-24) (pg*h/mL) | t1/2 (h) |

| Healthy Subjects | 5[6] | ~223 | ~1090 | ~2.5[7] |

| Asthma Patients | 10[6] | ~175 | ~860 | Data not available |

| COPD Patients | 10[6] | ~74 | ~1350[7] | Data not available |

Clinical Efficacy

Multiple Phase III clinical trials have demonstrated the efficacy of once-daily vilanterol, both as monotherapy and in combination with the inhaled corticosteroid (ICS) fluticasone (B1203827) furoate, in improving lung function in patients with asthma. A consistent and clinically significant improvement in trough Forced Expiratory Volume in 1 second (FEV1) has been observed compared to placebo and active comparators.[1][4]

Table 4: Efficacy of this compound in Asthma (Change from Baseline in Trough FEV1)

| Trial Identifier | Treatment Groups | Duration | Mean Change from Baseline in Trough FEV1 (mL) |

| NCT01134042[8] | FF/VI 200/25 mcg vs FF 200 mcg | 24 weeks | Significant improvement vs FF alone[8] |

| OD-INHALE Study[1] | VI/FF MDI vs FOR/FP MDI | 12 weeks | Mean difference of 54.75 mL (95% CI, 8.42-101.08)[1] |

| NCT01686633[4] | FF/VI 100/25 mcg vs FF 100 mcg | 12 weeks | Significantly increased vs FF alone[4] |

In patients with COPD, vilanterol, particularly in combination with fluticasone furoate and/or the long-acting muscarinic antagonist (LAMA) umeclidinium, has shown significant improvements in lung function, as measured by trough FEV1, compared to placebo and monotherapy components.[9][10]

Table 5: Efficacy of this compound in COPD (Change from Baseline in Trough FEV1)

| Trial Identifier | Treatment Groups | Duration | Mean Change from Baseline in Trough FEV1 (mL) |

| NCT02105974[9][10] | FF/VI 100/25 mcg vs VI 25 mcg | 84 days | Adjusted mean difference of 34 mL (95% CI 14-55)[9][10] |

| Pooled Analysis[9] | FF/VI vs Placebo | - | Significant improvement vs placebo[9] |

Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated. The most commonly reported adverse events are consistent with the known side effects of LABAs.

Table 6: Common Adverse Events (Incidence >2% and more common than placebo) in this compound Clinical Trials

| Adverse Event | Vilanterol-containing arms (%) | Placebo (%) |

| Nasopharyngitis | 5-10 | 4-8 |

| Headache | 3-7 | 2-5 |

| Upper respiratory tract infection | 2-5 | 1-3 |

| Oropharyngeal candidiasis (with ICS) | 1-7[2] | <1 |

| Back pain | 2-3 | 1-2 |

Key Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human β1, β2, or β3-adrenoceptors are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1/β2, or a β3-selective radioligand) in the presence of increasing concentrations of unlabeled this compound.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model to determine the IC50 value (the concentration of vilanterol that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Protocol:

-

Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) or other suitable cell lines endogenously or recombinantly expressing the β2-adrenoceptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are then stimulated with a range of concentrations of this compound for a defined period.

-

Cell Lysis and cAMP Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as a competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET) or other detection technologies.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the vilanterol concentration. The EC50 value, representing the concentration of vilanterol that produces 50% of the maximal response, is determined from this curve.

Phase III Clinical Trial Design for Asthma or COPD

Protocol Outline:

-

Study Design: A multicenter, randomized, double-blind, parallel-group, placebo- and/or active-controlled study.

-

Patient Population: Patients with a documented history of asthma or COPD, meeting specific inclusion and exclusion criteria (e.g., age, smoking history, baseline FEV1, exacerbation history).

-

Run-in Period: A period prior to randomization to establish baseline characteristics and ensure patient compliance.

-

Randomization: Eligible patients are randomly assigned to receive once-daily inhaled this compound (alone or in combination), placebo, or an active comparator.

-

Treatment Period: A predefined duration of treatment (e.g., 12, 24, or 52 weeks).

-

Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in trough FEV1. Secondary endpoints may include other spirometric measures, patient-reported outcomes (e.g., symptom scores, quality of life questionnaires), and the rate of exacerbations.

-

Safety Assessments: Safety is monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Statistical Analysis: The primary efficacy analysis is usually performed on the intent-to-treat (ITT) population using an appropriate statistical model, such as a mixed model for repeated measures (MMRM), to compare treatment groups.

Conclusion

This compound represents a significant advancement in the management of obstructive airway diseases, offering a potent and selective once-daily treatment option. Its development was a result of a structured and rigorous process of discovery, preclinical characterization, and extensive clinical evaluation. The data presented in this technical guide underscore the robust scientific foundation for its use in clinical practice. Continued research and real-world evidence will further elucidate its long-term benefits and place in therapy for patients with asthma and COPD.

References

- 1. Airway smooth muscle function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Spotlight on fluticasone furoate/vilanterol trifenatate for the once-daily treatment of asthma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomised trial of once-daily vilanterol in children with asthma on inhaled corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Inhaled Fluticasone Furoate and Vilanterol in Subjects with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioauxilium.com [bioauxilium.com]

- 9. researchgate.net [researchgate.net]

- 10. A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Vilanterol Trifenatate: A Technical Guide for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol (B1248922) Trifenatate is a selective long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its pharmacological action is characterized by a rapid onset and a prolonged duration of action, allowing for once-daily administration.[3][4] This document provides a comprehensive technical overview of Vilanterol Trifenatate, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect through the selective agonism of beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[5][6] Binding to these receptors initiates a signal transduction cascade that results in bronchodilation.

Upon binding, Vilanterol stimulates the intracellular enzyme adenylyl cyclase.[6][7] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[6][7] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and the inhibition of the release of inflammatory mediators from mast cells.[7][8] This cascade of events counteracts bronchoconstriction, a key feature of obstructive airway diseases.

Pharmacokinetics

This compound is administered via inhalation, leading to rapid absorption with systemic exposure being dose-proportional.[3] The absolute bioavailability of inhaled vilanterol is approximately 27.3%, with the majority of the systemic exposure attributed to lung absorption.[9] Oral bioavailability is low due to extensive first-pass metabolism.[9]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 5-15 minutes | [3] |

| Plasma Protein Binding | ~94% | [10] |

| Volume of Distribution (Vd) | 165 L | [10] |

| Metabolism | Primarily by CYP3A4 | [9] |

| Elimination Half-life (t½) | ~2.5 hours (single dose) | [10] |

| Excretion | ~70% in urine, ~30% in feces (as metabolites) | [10] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is bronchodilation, which is measurable within minutes of inhalation and is sustained for up to 24 hours.[3] This is typically assessed by measuring the Forced Expiratory Volume in one second (FEV1).

Table 2: Clinical Efficacy of this compound in Respiratory Disease

| Study Population | Intervention | Primary Endpoint | Result | Reference |

| COPD | Vilanterol 25 µg vs. Placebo | Change from baseline in trough FEV1 | Statistically significant improvement | [11] |

| Asthma | Fluticasone (B1203827) Furoate/Vilanterol vs. Fluticasone Furoate alone | Time to first severe asthma exacerbation | Significant delay in time to exacerbation | [12] |

| COPD | Fluticasone Furoate/Vilanterol vs. Vilanterol alone | Change from baseline in trough FEV1 at day 84 | 34 mL adjusted mean treatment difference | [11] |

Experimental Protocols

In Vitro Assessment of Beta-2 Adrenergic Receptor Activity

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the beta-2 adrenergic receptor.

-

Materials:

-

Membrane preparations from cells expressing the human beta-2 adrenergic receptor.[13]

-

Radiolabeled ligand (e.g., [3H]-dihydroalprenolol).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound.[14]

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.[14]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the inhibition constant (Ki) of this compound.

-

2. cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP.

-

Materials:

-

Cells expressing the human beta-2 adrenergic receptor.

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.[16]

-

Add varying concentrations of this compound to the cells.[16]

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.[17]

-

Analyze the data to determine the EC50 value for this compound-induced cAMP accumulation.

-

Clinical Assessment of Bronchodilator Efficacy

Spirometry and Bronchodilator Reversibility Testing

This is the standard clinical method to assess the efficacy of an inhaled bronchodilator.[18][19]

-

Patient Preparation:

-

Patients should withhold the use of other bronchodilators for a specified period before the test.[19]

-

-

Procedure:

-

Baseline Spirometry:

-

Bronchodilator Administration:

-

Administer a single inhaled dose of this compound.

-

-

Post-Bronchodilator Spirometry:

-

Wait for a predetermined period (e.g., 15-30 minutes) to allow the drug to take effect.[18]

-

Repeat the spirometry measurements as described in step 1.

-

-

Data Analysis:

-

Calculate the change in FEV1 from baseline. An increase of ≥12% and ≥200 mL is typically considered a significant bronchodilator response.[8]

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. Post bronchodilator test - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. bmjopen.bmj.com [bmjopen.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. tga.gov.au [tga.gov.au]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. chemiscreen-beta2-adrenergic-receptor-membrane-preparation [discoverx.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. benchchem.com [benchchem.com]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. Spirometry and bronchodilator reversibility test | Asthma + Lung UK [asthmaandlung.org.uk]

- 19. respiratory-therapy.com [respiratory-therapy.com]

- 20. allwales.icst.org.uk [allwales.icst.org.uk]

Preclinical Pharmacology of Vilanterol Trifenatate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol (B1248922) trifenatate is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) with a 24-hour duration of action, allowing for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Developed to address the need for improved patient compliance and persistent bronchodilation, vilanterol was designed based on the salmeterol (B1361061) molecular scaffold.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of vilanterol trifenatate, detailing its mechanism of action, receptor binding and selectivity, functional activity, pharmacokinetics, and safety pharmacology. The information herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Vilanterol exerts its pharmacological effects through the selective agonism of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][4]

Signaling Pathway

Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, vilanterol activates the receptor, leading to a conformational change. This change stimulates the associated Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase.[1][3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1][3] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells in the lungs.[1][3]

Receptor Binding and Selectivity

The affinity and selectivity of vilanterol for β-adrenergic receptor subtypes have been extensively characterized in preclinical studies.

Data Presentation

| Parameter | Vilanterol | Salmeterol | Formoterol | Indacaterol | Isoprenaline | Reference |

| β2 Affinity (pKD) | 9.4 - 10.8 | - | - | - | - | [4] |

| β2/β1 Selectivity (fold) | ~1000 - 2,425 | ~215 - 2,996 | ~1.1 - 149 | ~16 | ~0.05 | [4][5] |

| β2/β3 Selectivity (fold) | ~400 - 1,027 | ~219 - 2,073 | ~1.4 - 59 | ~20 | ~0.2 | [4][5] |

Experimental Protocols

This protocol outlines a standard method for determining the binding affinity of vilanterol to the human β2-adrenergic receptor.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The safety, pharmacokinetics and pharmacodynamics of a combination of fluticasone furoate and vilanterol in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Vilanterol Trifenatate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Vilanterol Trifenatate in bulk and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability testing. The method utilizes a C18 column with a UV detector, providing excellent separation and sensitivity. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines.

Introduction

This compound is a long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity and selectivity.[1] This document provides a detailed protocol for an isocratic RP-HPLC method for the quantification of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are outlined in the table below.

| Parameter | Condition |

| HPLC System | Waters Alliance e2695 with 2998 PDA Detector or equivalent |

| Column | Waters BEH X Bridge C18 (250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Methanol: Acetonitrile (B52724): Phosphate (B84403) Buffer (pH 7.0) (60:20:20 v/v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[2] |

| Detection Wavelength | 280 nm[2] |

| Run Time | Approximately 10 minutes[2] |

Preparation of Solutions

a) Phosphate Buffer (pH 7.0): Prepare a phosphate buffer and adjust the pH to 7.0 using an appropriate acid or base.

b) Mobile Phase: Mix methanol, acetonitrile, and the prepared phosphate buffer in the ratio of 60:20:20 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

c) Diluent: A mixture of acetonitrile and water in a 50:50 ratio can be used as the diluent.

d) Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in the diluent to obtain a known concentration (e.g., 250 µg/mL).

e) Sample Solution: For formulations such as dry powder inhalers, the contents of a specific number of actuations can be collected and dissolved in a known volume of diluent to achieve a target concentration within the linear range of the method. The solution should be sonicated to ensure complete dissolution and centrifuged or filtered to remove any undissolved excipients.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2] A summary of the validation parameters is presented below.

| Validation Parameter | Result |

| Linearity Range | 50 µg/mL - 250 µg/mL[2][4] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Retention Time | Approximately 3.539 minutes[2] |

| Accuracy (% Recovery) | 99% - 100%[2] |

| Limit of Detection (LOD) | 0.39 µg/mL[2][4] |

| Limit of Quantification (LOQ) | 0.7 µg/mL[2][4] |

| Precision (%RSD) | < 2% |

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC quantification method for this compound.

Caption: HPLC quantification workflow for this compound.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust technique for the quantification of this compound in pharmaceutical preparations. The method is specific, accurate, precise, and linear across the specified concentration range. Its simplicity and short run time make it ideal for routine quality control analysis in the pharmaceutical industry.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. ijmca.com [ijmca.com]

- 5. Sensitive and stable RP-HPLC method development and validation for the simultaneous analysis of this compound and Fluticasone Furoate in pharmaceutical formulations - ProQuest [proquest.com]

Vilanterol Trifenatate in Combination Therapy for Asthma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vilanterol (B1248922) trifenatate in combination therapy for asthma. Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing.[1] In the management of asthma, it is primarily used in combination with an inhaled corticosteroid (ICS), such as fluticasone (B1203827) furoate, and in some cases, with the addition of a long-acting muscarinic antagonist (LAMA), like umeclidinium.[2][3][4]

Mechanism of Action

Vilanterol exerts its therapeutic effect by binding to the β2-adrenergic receptors on the smooth muscle of the airways. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[1]

The combination with an ICS like fluticasone furoate addresses the underlying inflammation characteristic of asthma. Fluticasone furoate is a potent anti-inflammatory agent that reduces the production of inflammatory mediators.[5] The triple therapy, which includes the LAMA umeclidinium, provides an additional mechanism of bronchodilation by blocking acetylcholine-mediated bronchoconstriction.[6][7]

Signaling Pathway of Vilanterol Combination Therapy

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Salford Lung Study protocol: a pragmatic, randomised phase III real-world effectiveness trial in asthma - PMC [pmc.ncbi.nlm.nih.gov]